molecular formula C16H17BrN2O4 B5181972 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid

1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid

Cat. No. B5181972
M. Wt: 381.22 g/mol
InChI Key: IQMQJQPMOWHYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPPA is a pyrrolidine derivative, which means it contains a five-membered ring structure with a nitrogen atom. The compound has been synthesized using various methods and has been found to have several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid selectively inhibits the function of the ionotropic glutamate receptor, NMDA receptor. The NMDA receptor is important for learning and memory, and its dysfunction has been linked to various neurological disorders. 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid binds to a specific site on the receptor, preventing the influx of calcium ions into the cell. This inhibition of the NMDA receptor function has been shown to have several physiological effects.
Biochemical and Physiological Effects:
1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been found to have several biochemical and physiological effects in various studies. One study found that 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid can reduce the release of glutamate, an excitatory neurotransmitter, in the brain. This reduction in glutamate release has been linked to a decrease in seizure activity in animal models. Another study found that 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid can reduce the expression of certain genes that are involved in inflammation, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid in lab experiments is its specificity for the NMDA receptor. This specificity allows researchers to selectively study the function of this receptor without affecting other receptors in the brain. However, one limitation of using 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid is its relatively short half-life, which means that it may need to be administered frequently in experiments.

Future Directions

There are several future directions for research involving 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid. One area of research is the potential use of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of research is the development of more selective NMDA receptor inhibitors based on the structure of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid and its potential use as a tool for studying glutamate receptors in the brain.
Conclusion:
In conclusion, 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid is a promising chemical compound that has been extensively studied for its potential use in scientific research. 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been synthesized using various methods and has been found to selectively inhibit the function of the NMDA receptor, making it a valuable tool for studying glutamate receptors in the brain. 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has several biochemical and physiological effects and has several potential future directions for research.

Synthesis Methods

1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid can be synthesized using a variety of methods, including the reaction of 3-bromobenzaldehyde with pyrrolidine-2,5-dione followed by the addition of piperidine-4-carboxylic acid. Another method involves the reaction of 3-bromobenzaldehyde with pyrrolidine-2,5-dione followed by the addition of piperidine-4-amine. Both methods have been shown to produce high yields of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid.

Scientific Research Applications

1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been extensively studied for its potential use in scientific research. One of the main research applications of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid is its use as a tool to study the function of glutamate receptors in the brain. Glutamate receptors are important for the normal functioning of the brain, and abnormalities in their function have been linked to a variety of neurological disorders. 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been found to selectively inhibit the function of a specific type of glutamate receptor, making it a valuable tool for studying the role of these receptors in the brain.

properties

IUPAC Name

1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c17-11-2-1-3-12(8-11)19-14(20)9-13(15(19)21)18-6-4-10(5-7-18)16(22)23/h1-3,8,10,13H,4-7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMQJQPMOWHYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.